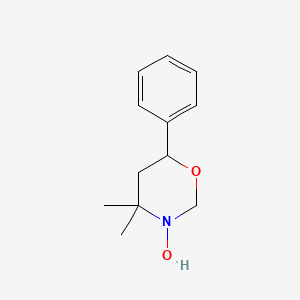
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective, often using chiral phosphoric acids as bifunctional catalysts . Another approach involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase-supported substrates and catalytic systems such as Cu(I)–DTBM–Segphos can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include tetrahydro-1,2-oxazines, 1,4-amino alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Oxazine, tetrahydro-2-phenyl-: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical properties and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds are also part of the oxazine family and have been studied for their synthetic utility and biological activity.
2H-Tetrahydro-4,6-dioxo-1,2-oxazine:
Uniqueness
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
203731-63-9 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
3-hydroxy-4,4-dimethyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-11(15-9-13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
InChI-Schlüssel |
BSYJPPMORRHYPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OCN1O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















